molecular formula C17H26FNO3 B7824208 Butofilolol CAS No. 64552-17-6

Butofilolol

Cat. No. B7824208
CAS RN: 64552-17-6
M. Wt: 311.4 g/mol
InChI Key: NMBNQRJDEPOXCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Butofilolol is C17H26FNO3 . Its IUPAC name is (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one . The molecular weight is 311.4 g/mol .


Physical And Chemical Properties Analysis

This compound is an aromatic ketone . The molecular weight of this compound is 311.4 g/mol . The molecular formula is C17H26FNO3 .

Scientific Research Applications

1. Antioxidant and Anti-Inflammatory Effects

Butofilolol's potential lies in its antioxidant and anti-inflammatory properties. Studies indicate that similar compounds have been effective against several chronic diseases due to their wide range of biological properties. These include reducing oxidative stress and inflammation, which are key factors in many diseases (Padmavathi et al., 2017).

2. Veterinary Applications

In veterinary science, antioxidants similar to this compound have shown promising results. For instance, antioxidant drugs have improved the veterinary and sanitary parameters of cow’s milk, suggesting a potential role for this compound in similar applications (Kashirina et al., 2020).

3. Comparative Effectiveness Research

This compound could be relevant in comparative effectiveness research (CER), especially in evaluating its efficacy against other treatments in real-world settings. This approach is crucial for understanding the practical implications of using this compound in healthcare (Walker et al., 2013).

4. Biofuels and Environmental Applications

Considering its chemical properties, compounds like this compound might be investigated for their potential use in biofuels or as environmental mitigants. Studies on butanol, for instance, explore its use as a fuel additive, indicating a similar potential pathway for this compound (Lee et al., 2008).

5. Impact on Drug Efficacy and Interaction

Research on this compound could also focus on its interactions with other drugs and how environmental factors like temperature and CO2 levels might affect its efficacy. This is particularly relevant in the context of climate change and its potential impact on medication effectiveness (Refatti et al., 2019).

6. Role in Anaesthesia and Pain Management

The efficacy of this compound could be explored in the context of anesthesia and pain management, similar to how butorphanol is used. Investigating its effects in combination with other anesthetics could provide insights into its potential clinical applications (Mishra et al., 2009).

Biochemical Analysis

Biochemical Properties

As a beta-blocker, Butofilolol likely interacts with beta-adrenergic receptors, proteins that mediate the physiological responses to adrenaline and noradrenaline .

Cellular Effects

This compound, like other beta-blockers, may influence cell function by blocking the action of adrenaline and noradrenaline on beta-adrenergic receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with beta-adrenergic receptors. By binding to these receptors, this compound prevents adrenaline and noradrenaline from exerting their effects, thereby inhibiting the activation of these receptors .

properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58930-32-8
Record name Butofilolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58930-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butofilolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOFILOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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